5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole
Brand Name: Vulcanchem
CAS No.: 1372784-40-1
VCID: VC0171069
InChI: InChI=1S/C15H13ClN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2
SMILES: C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl
Molecular Formula: C15H13ClN4O2S
Molecular Weight: 348.805

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

CAS No.: 1372784-40-1

Cat. No.: VC0171069

Molecular Formula: C15H13ClN4O2S

Molecular Weight: 348.805

* For research use only. Not for human or veterinary use.

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole - 1372784-40-1

Specification

CAS No. 1372784-40-1
Molecular Formula C15H13ClN4O2S
Molecular Weight 348.805
IUPAC Name 5-[2-(4-chlorophenyl)ethylsulfonyl]-1-phenyltetrazole
Standard InChI InChI=1S/C15H13ClN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2
Standard InChI Key NAKVUIUBKDCGGQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)Cl

Introduction

Structural Characteristics

Molecular Composition and Identity

5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole belongs to the family of sulfonyl-substituted tetrazoles. Based on structural comparison with similar compounds, this molecule likely has the molecular formula C15H13ClN4O2S with an approximate molecular weight of 348.8 g/mol. This molecular weight is consistent with that of its structural isomer, 5-((3-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, which differs only in the position of the chlorine atom on the phenethyl group.

The structure can be represented using the following nomenclature systems:

  • IUPAC Name: 5-((4-chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole

  • Molecular Formula: C15H13ClN4O2S

  • Structural Formula: A tetrazole ring with a phenyl group at N-1 position and a 4-chlorophenethylsulfonyl group at C-5 position

Key Structural Elements

The molecular architecture of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole can be analyzed in terms of four principal components:

  • Tetrazole ring: A five-membered heterocyclic core containing four nitrogen atoms in sequence

  • N-1 phenyl substituent: A phenyl ring directly attached to the N-1 position of the tetrazole

  • C-5 sulfonyl group: A sulfonyl moiety (-SO2-) linked to the C-5 position of the tetrazole

  • 4-Chlorophenethyl group: A two-carbon chain connecting a 4-chlorophenyl ring to the sulfonyl group

This structural arrangement creates a molecule with multiple functional centers that can participate in various chemical interactions, influencing both its reactivity and potential biological activities.

Structural ComponentDescriptionContribution to Properties
Tetrazole ringFive-membered ring with four N atomsHigh stability, acidity, ability to form hydrogen bonds
N-1 phenyl groupAromatic ring attached to N-1Enhances lipophilicity, affects electron distribution
Sulfonyl group-SO2- linking tetrazole and phenethylElectron-withdrawing, enhances acidity, reactivity center
4-ChlorophenethylChlorine-substituted aromatic with ethyl linkerProvides lipophilicity, potential pharmacophore

Chemical Properties

Physical and Chemical Characteristics

While specific experimental data for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is limited in the available literature, its properties can be inferred from structurally similar compounds. The molecule is expected to exist as a crystalline solid at room temperature with limited water solubility but enhanced solubility in organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and methanol.

The presence of the tetrazole ring confers interesting acid-base properties to the molecule. Tetrazoles, particularly 5-substituted-1H-tetrazoles, are known for their exciting acidity, basicity, and complex formation capabilities due to their high nitrogen content . The addition of an electron-withdrawing sulfonyl group at the C-5 position likely enhances the acidity of any remaining acidic protons in the molecule.

PropertyExpected Value/CharacteristicBasis for Inference
Physical StateCrystalline solidTypical for similar tetrazole derivatives
SolubilityLimited in water, enhanced in organic solventsBased on presence of aromatic rings and sulfonyl group
StabilityThermally stableTetrazoles are known for their stability despite high nitrogen content
UV AbsorptionSignificant absorption in UV rangeDue to conjugated systems in structure
Acid-Base PropertiesWeakly acidicDue to tetrazole ring and electron-withdrawing sulfonyl group

Chemical Reactivity

The reactivity of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole is influenced by each of its structural components:

  • The tetrazole ring can participate in various reactions including coordination with metal ions, nucleophilic substitutions, and cycloadditions.

  • The sulfonyl group introduces electron-withdrawing effects and can undergo nucleophilic substitution reactions under specific conditions.

  • The chlorophenethyl moiety provides opportunities for further functionalization, particularly through reactions involving the chlorine substituent.

  • The N-phenyl group contributes to the compound's stability and can participate in typical aromatic substitution reactions.

Similar to other tetrazole derivatives, this compound would likely show reactivity toward both nucleophiles and electrophiles, depending on the reaction conditions and specific reactive sites targeted.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of tetrazole derivatives typically involves multiple steps, including the formation of the tetrazole ring and subsequent functionalization. Based on methodologies used for similar compounds, the synthesis of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole might involve:

  • Formation of the 1-phenyl-1H-tetrazole core through [1+4] cycloaddition of phenyl azide with an appropriate nitrile

  • Functionalization at the C-5 position, often via metallation followed by reaction with electrophiles

  • Introduction of the sulfonyl group, possibly using sulfonyl chlorides or anhydrides

  • Attachment of the 4-chlorophenethyl moiety through appropriate coupling reactions

Common methods for tetrazole ring formation include:

  • Reaction of nitriles with sodium azide in the presence of ammonium chloride

  • Cycloaddition of azides with nitriles using various catalysts

  • Reaction of hydrazoic acid with imidoyl chlorides

Purification and Characterization

Following synthesis, purification of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole would typically involve:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvents

  • Assessment of purity using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)

Characterization would employ standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

  • X-ray crystallography (for solid-state structure)

Applications in Research and Industry

Pharmaceutical and Biological Applications

Tetrazole derivatives have demonstrated diverse biological activities, suggesting potential applications for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole in pharmaceutical research. Similar tetrazole compounds have shown:

  • Antibacterial and antifungal properties

  • Anti-inflammatory activities

  • Enzyme inhibition capabilities

  • Potential anticancer activities

The specific biological profile of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole would need to be established through dedicated screening studies. The presence of the 4-chlorophenyl moiety may enhance certain biological activities, as observed in other chlorophenyl-containing tetrazoles .

Material Science Applications

Tetrazole derivatives have found applications in material science, particularly as:

  • Ligands in coordination chemistry

  • Components in energetic materials

  • Building blocks for functional polymers

  • Precursors for surface-active compounds

Corrosion Inhibition Applications

One of the most promising applications for tetrazole derivatives is as corrosion inhibitors. Studies on structurally related compound 5-(4-chlorophenyl)-1H-tetrazole have demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments .

In experimental studies, the inhibition efficiency of 5-(4-chlorophenyl)-1H-tetrazole increased with concentration, reaching maximum effectiveness at 500 ppm, as shown in the table below:

Concentration (ppm)Corrosion Potential (mV)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
100-466133.075.73
200-46271.0087.04
300-48867.3087.72
400-49141.7092.39
500-49336.9093.27

Data derived from studies on 5-(4-chlorophenyl)-1H-tetrazole

Given the structural similarities, 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole might exhibit comparable or potentially enhanced corrosion inhibition properties due to its more complex structure, which could facilitate stronger adsorption on metal surfaces.

Mechanistic Insights

Adsorption Mechanisms in Corrosion Inhibition

The corrosion inhibition mechanism of tetrazole derivatives typically involves adsorption on metal surfaces through multiple interaction points. For 5-(4-chlorophenyl)-1H-tetrazole, studies have shown that the inhibition follows the Langmuir adsorption isotherm, suggesting monolayer coverage of the metal surface .

The free energy of adsorption (ΔG°ads) for 5-(4-chlorophenyl)-1H-tetrazole on mild steel was determined to be -31.03 kJ/mol, indicating spontaneous adsorption involving both physisorption and chemisorption mechanisms, with physisorption being predominant . Similar mechanisms might be expected for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, potentially with stronger adsorption due to additional interaction sites.

Structure-Activity Relationships

The relationship between molecular structure and activity in tetrazole derivatives suggests several factors that might influence the properties of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole:

  • The tetrazole ring provides multiple nitrogen atoms that can interact with biological targets or metal surfaces

  • The sulfonyl group enhances electron-withdrawing effects and may increase acidity

  • The chlorine substituent on the phenethyl group can affect lipophilicity and electronic properties

  • The two-carbon linker in the phenethyl group provides conformational flexibility

These structural features collectively contribute to the compound's potential for various applications, from biological activities to material properties.

Analytical Methods for Characterization

Spectroscopic Analysis

Characterization of 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole would typically employ various spectroscopic techniques:

NMR Spectroscopy

1H NMR spectroscopy would reveal characteristic signals for:

  • Aromatic protons from both phenyl rings (approximately δ 7.0-8.0 ppm)

  • Methylene protons of the phenethyl group (approximately δ 2.8-3.5 ppm)

  • Possible coupling patterns indicative of the para-substitution on the chlorophenyl ring

13C NMR would show signals corresponding to:

  • The tetrazole carbon (typically around δ 150-160 ppm)

  • Aromatic carbons from both phenyl rings

  • Methylene carbons from the phenethyl linker

  • Carbon bearing the sulfonyl group

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • Tetrazole ring vibrations

  • Sulfonyl group stretching (typically around 1300-1150 cm⁻¹)

  • C-Cl stretching (typically around 800-600 cm⁻¹)

  • Aromatic C-H and C=C stretching and bending modes

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of approximately 348.8 g/mol for 5-((4-Chlorophenethyl)sulfonyl)-1-phenyl-1H-tetrazole, with characteristic fragmentation patterns that might include:

  • Loss of nitrogen from the tetrazole ring

  • Cleavage of the sulfonyl-phenethyl bond

  • Fragmentation of the phenethyl group

  • Chlorine-containing fragment ions with characteristic isotope patterns

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